Rapamycin-d3

Therapeutic Drug Monitoring LC-MS/MS Immunosuppressant Quantification

Rapamycin-d3 (Sirolimus-d3) is a deuterated internal standard (Sil-IS) with a +3 Da mass shift, designed to co-elute with rapamycin and compensate for matrix effects in LC-MS/MS assays. Unlike structural analog IS (e.g., desmethoxyrapamycin), Rapamycin-d3 reduces interpatient CV to <6%, ensuring regulatory-grade precision for TDM, pharmacokinetic, and ANDA/NDA bioanalytical studies. Certified ≥98% isotopic purity with CoA documentation supports FDA/EMA method validation.

Molecular Formula C51H79NO13
Molecular Weight 917.2 g/mol
Cat. No. B7796464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRapamycin-d3
Molecular FormulaC51H79NO13
Molecular Weight917.2 g/mol
Structural Identifiers
SMILESCC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)O)C)C)O)OC)C)C)C)OC
InChIInChI=1S/C51H79NO13/c1-30-16-12-11-13-17-31(2)42(61-8)28-38-21-19-36(7)51(60,65-38)48(57)49(58)52-23-15-14-18-39(52)50(59)64-43(33(4)26-37-20-22-40(53)44(27-37)62-9)29-41(54)32(3)25-35(6)46(56)47(63-10)45(55)34(5)24-30/h11-13,16-17,25,30,32-34,36-40,42-44,46-47,53,56,60H,14-15,18-24,26-29H2,1-10H3/b13-11+,16-12+,31-17+,35-25+/t30-,32-,33-,34-,36-,37+,38+,39+,40-,42+,43+,44-,46-,47+,51-/m1/s1/i8D3
InChIKeyQFJCIRLUMZQUOT-PGDKAFJSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rapamycin-d3 (Sirolimus-d3) Procurement Guide: Deuterated Internal Standard for mTOR Inhibitor Quantification


Rapamycin-d3 (CAS 392711-19-2), also referred to as Sirolimus-d3, is a stable isotope-labeled analog of the macrolide immunosuppressant rapamycin (sirolimus). It is produced by substituting three hydrogen atoms with deuterium atoms at the 7-O-methyl position of the rapamycin molecule, resulting in a molecular mass shift of +3 Da (molecular formula C₅₁H₇₆D₃NO₁₃, molecular weight 917.19 g/mol) [1]. Rapamycin-d3 is specifically designed and validated for use as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) assays . Its primary application is the precise quantification of rapamycin in biological matrices for therapeutic drug monitoring (TDM), pharmacokinetic studies, and metabolic research [2].

Why Rapamycin-d3 Cannot Be Substituted with Structural Analog Internal Standards in LC-MS/MS Assays


In LC-MS/MS-based quantification, matrix effects arising from biological sample constituents can differentially alter the ionization efficiency of the analyte and the internal standard, leading to systematic quantification errors [1]. Structural analog internal standards (ANISs) such as desmethoxyrapamycin (DMR) or ascomycin, while structurally similar to rapamycin, exhibit distinct physicochemical properties that result in divergent chromatographic retention behavior and differential susceptibility to ion suppression or enhancement compared to the target analyte [2]. In contrast, Rapamycin-d3, as a stable isotope-labeled internal standard (SIL-IS), is chemically and physically nearly identical to unlabeled rapamycin, thereby co-eluting with the analyte and experiencing essentially identical matrix-induced ionization variations [3]. This fundamental analytical advantage directly impacts assay precision, accuracy, and interpatient reproducibility, making substitution with non-isotopic analogs a demonstrable compromise to data quality in regulated bioanalytical workflows [4].

Rapamycin-d3 Quantitative Performance Evidence: Head-to-Head Comparisons with Alternative Internal Standards


Rapamycin-d3 vs. Desmethoxyrapamycin: Interpatient Assay Imprecision Reduction in Clinical TDM

In a direct head-to-head comparison using whole-blood samples from 72 patients receiving sirolimus therapy, Rapamycin-d3 (SIR-d3) demonstrated consistently and substantially lower interpatient assay imprecision compared to the structural analog internal standard desmethoxyrapamycin (DMR) [1]. The coefficient of variation (CV) range across patient samples was 2.7%–5.7% for SIR-d3 versus 7.6%–9.7% for DMR, representing an approximate 3–5 percentage-point improvement in precision [2]. This study employed protein precipitation followed by HPLC-ESI-MS/MS analysis on a C18 column, with external proficiency-testing samples included for method validation [3].

Therapeutic Drug Monitoring LC-MS/MS Immunosuppressant Quantification

Rapamycin-d3 vs. Structural Analog IS: Comparative Method Accuracy in Multi-Analyte LC-MS/MS Panel

A comprehensive comparative study evaluated the performance of isotopically labeled internal standards (ILISs), including sirolimus-¹³C,D₃ (structurally analogous to Rapamycin-d3), against analog internal standards (ANISs) including desmethoxyrapamycin for the quantification of sirolimus in whole blood [1]. For sirolimus quantification, the median accuracy was 12.2% with ILIS versus 11.4% with ANIS, and within-day imprecision was <10% for both IS types, with between-day imprecision <8% [2]. The study employed hemolysis, protein precipitation, and C18 reversed-phase LC-MS/MS analysis with 72 patient samples and proficiency-testing materials [3]. Statistical analysis using Passing-Bablok regression confirmed that patient and proficiency testing sample results were not statistically different between the two IS approaches [4].

Bioanalytical Method Validation Immunosuppressant Panel LC-MS/MS

Rapamycin-d3 vs. Ascomycin: Clinical Equivalence Demonstrated in Bone Marrow Transplant Patient TDM

A clinical comparative study evaluated two HPLC-MS/MS methods for quantifying rapamycin in whole blood from bone marrow transplant patients—one using Rapamycin-d3 as the internal standard and the other using ascomycin (a structural analog IS) [1]. Analysis of 173 patient samples revealed strong correlation between the two methods, with a regression equation of Y = 0.932X + 0.158 and r² = 0.915 [2]. Mean measured rapamycin concentrations were 4.30 ng/mL (Rapamycin-d3 method) and 4.16 ng/mL (ascomycin method), with no statistically significant difference (t = 2.127, P = 0.35) [3]. The Rapamycin-d3-based method passed all method validation parameters [4].

Bone Marrow Transplantation Clinical TDM HPLC-MS/MS

Rapamycin-d3 Certified Reference Material: Isotopic Purity and Specification Differentiation for Regulated Bioanalysis

Procurement-grade differentiation of Rapamycin-d3 is defined by isotopic purity and chemical purity specifications that directly impact quantitative accuracy in LC-MS/MS applications . Commercially available Rapamycin-d3 certified reference materials (CRMs) are supplied with certified isotopic purity of ≥98 atom% D and chemical purity specifications ranging from 85% to ≥98% depending on the supplier and grade . The presence of non-deuterated (d₀) species, typically specified as ≤2%, represents a critical quality parameter—elevated d₀ content introduces isotopic cross-talk that compromises quantification accuracy at low analyte concentrations . Certified solutions (e.g., 100 μg/mL in acetonitrile, ampule format) are available for direct use in calibration curve preparation, ensuring traceability and regulatory compliance for clinical and diagnostic testing applications .

Certified Reference Material Isotopic Purity Regulated Bioanalysis

Rapamycin-d3 Optimal Procurement and Application Scenarios Based on Performance Evidence


Clinical Therapeutic Drug Monitoring (TDM) of Sirolimus in Solid Organ and Bone Marrow Transplant Recipients

Rapamycin-d3 is the preferred internal standard for high-throughput clinical TDM assays where interpatient matrix variability is a known source of quantification error. Evidence from direct comparisons demonstrates that Rapamycin-d3 reduces interpatient CV to 2.7%–5.7% versus 7.6%–9.7% with DMR [1], providing enhanced assay robustness across diverse patient populations. Clinical validation in 173 bone marrow transplant patient samples confirmed that Rapamycin-d3-based HPLC-MS/MS yields results equivalent to ascomycin-based methods (r²=0.915, P=0.35), supporting its adoption without the need for cross-method conversion factors [2].

Regulated Bioanalytical Method Validation for ANDA and NDA Submissions

For laboratories developing LC-MS/MS methods intended for regulatory submission (ANDA, NDA, or 510(k) clearance), Rapamycin-d3 certified reference materials with documented isotopic purity ≥98 atom% D and ≤2% d₀ content are essential [1]. These specifications ensure minimal isotopic interference and provide the traceability required for method validation documentation. The use of SIL-IS with certified CoA documentation supports compliance with FDA and EMA bioanalytical method validation guidance [2].

Multi-Analyte Immunosuppressant Panel Assays Requiring Unified Internal Standard Strategy

In laboratories running consolidated LC-MS/MS panels for multiple immunosuppressants (sirolimus, everolimus, tacrolimus, cyclosporine), the selection of isotopically labeled internal standards including Rapamycin-d3 (for sirolimus) and everolimus-d₄ (for everolimus) provides a unified analytical strategy [1]. Comparative evidence shows that ILIS-based methods achieve within-day imprecision <10% and between-day imprecision <8% across all analytes, with median accuracy within ±12% [2]. This approach streamlines method harmonization and reduces the need for analyte-specific optimization of extraction and chromatographic conditions.

Pharmacokinetic and Metabolic Tracing Studies Requiring Precise Quantification in Complex Matrices

For preclinical and clinical pharmacokinetic studies involving serial blood sampling and tissue distribution analysis, Rapamycin-d3 enables precise quantification of rapamycin across a wide dynamic range with minimal matrix interference. The co-elution of the deuterated IS with the analyte compensates for ion suppression or enhancement effects that vary with sample matrix composition (plasma, whole blood, tissue homogenates) [1]. This is particularly critical for studies requiring accurate determination of Cₘₐₓ, AUC, and terminal half-life parameters where systematic bias from matrix effects would compromise data integrity [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Rapamycin-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.